molecular formula C9H19N3O3S B5488897 N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride

N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride

Cat. No. B5488897
M. Wt: 249.33 g/mol
InChI Key: CHQXQEFHCBQJSU-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride acts as a selective agonist of the mGluR7 receptor, which belongs to the G protein-coupled receptor family. Upon binding of N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride to the receptor, a conformational change occurs, leading to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and subsequent physiological effects.
Biochemical and Physiological Effects:
N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride has been shown to have various biochemical and physiological effects. Studies have demonstrated that N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride can modulate the release of neurotransmitters, including glutamate, GABA, and dopamine, which are involved in various neurological and psychiatric disorders. Additionally, N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride has several advantages for lab experiments, including its high selectivity for the mGluR7 receptor and its ability to modulate neurotransmitter release. However, one limitation of N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride is its low solubility in water, which can make it challenging to use in certain experimental setups. Additionally, the cost of N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride can be a limiting factor for some research groups.

Future Directions

For research on N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride could include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in clinical trials, and the exploration of its mechanism of action in greater detail. Additionally, the use of N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride in combination with other drugs or therapies could be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride involves a series of chemical reactions starting from commercially available starting materials. The first step involves the cyclization of 1,3-cyclopentadiene with N-Boc-3-aminopropanol in the presence of trifluoroacetic acid to form the cyclopentyl-3-aminopropanol intermediate. This intermediate is then converted into the sulfonamide derivative through a series of reactions involving morpholine, chlorosulfonic acid, and triethylamine. Finally, the hydrochloride salt of N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride is obtained by treating the sulfonamide derivative with hydrochloric acid.

Scientific Research Applications

N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The mGluR7 receptor is primarily expressed in the central nervous system and is involved in the regulation of neurotransmitter release. Studies have shown that activation of mGluR7 by N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride can modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.

properties

IUPAC Name

N-[(1R,3R)-3-aminocyclopentyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3S/c10-8-1-2-9(7-8)11-16(13,14)12-3-5-15-6-4-12/h8-9,11H,1-7,10H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQXQEFHCBQJSU-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)NS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)NS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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